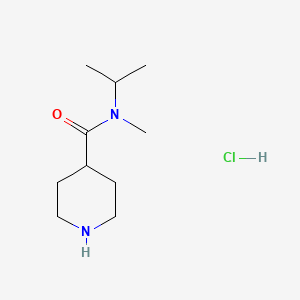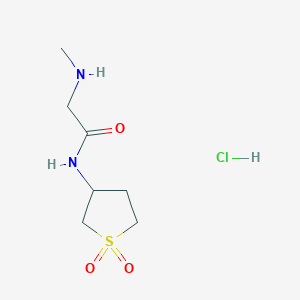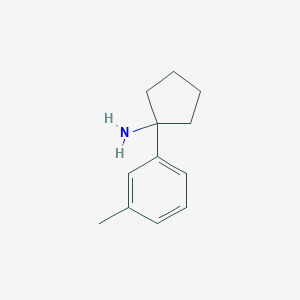
1-(3-Methylphenyl)cyclopentan-1-amine
Übersicht
Beschreibung
“1-(3-Methylphenyl)cyclopentan-1-amine” is a chemical compound with the molecular formula C12H17N . It is used in various applications, and its properties are listed in several databases .
Synthesis Analysis
A paper titled “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one” discusses the synthesis of a similar compound . The process involves the use of transaminases, which are enzymes capable of carrying out chiral selective transamination . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Molecular Structure Analysis
The molecular structure of “1-(3-Methylphenyl)cyclopentan-1-amine” can be represented by the InChI code1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylphenyl)cyclopentan-1-amine” include a molecular weight of 175.27 g/mol . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterospiro Systems
1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, synthesized from (2-methylphenyl)acetonitrile, serves as an intermediate in creating a range of heterospiro systems. This compound, when condensed with primary amines, leads to 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines. These spirocyclic systems, including spiro[5H-isoquino[2,3-a]quinazoline-7,1'-cyclopentane] and spiro[4H-thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-6,1'-cyclopentane], are previously undescribed and offer potential in various chemical applications (Kisel, Kostyrko, & Kovtunenko, 2002).
Catalyzed Ring-Opening of Activated Cyclopropanes
The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including 1-(3-Methylphenyl)cyclopentan-1-amine, is noted for its room temperature efficiency and the preservation of enantiomeric purity. This method has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, demonstrating the compound's applicability in medicinal chemistry (Lifchits & Charette, 2008).
Carbocyclization Reaction
A study on InCl3/CyNH2 cocatalyzed carbocyclization reaction revealed the crucial role of amine cocatalysts in the cyclization of a broad range of substrates, including 1-(3-Methylphenyl)cyclopentan-1-amine. This insight is significant for understanding the mechanisms of such reactions and their application in synthetic chemistry (Montaignac, Vitale, Ratovelomanana-Vidal, & Michelet, 2010).
Synthesis of Novel Azetidine-2-one Derivatives
Research in the field of antimicrobial and cytotoxic activities led to the preparation of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, utilizing 1-(3-Methylphenyl)cyclopentan-1-amine. The study provided valuable insights into the compound's potential in developing pharmaceuticals with antibacterial and cytotoxic properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
The safety information for “1-(3-Methylphenyl)cyclopentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXRYLRBCDAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




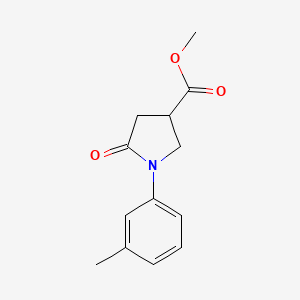


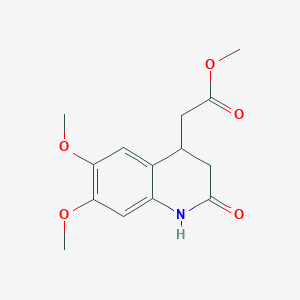
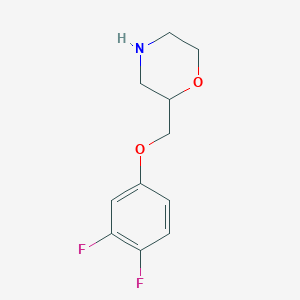
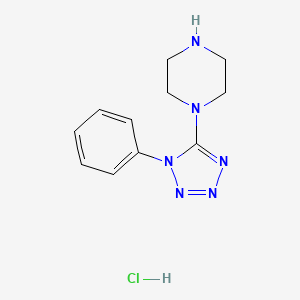
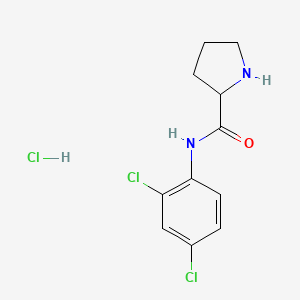

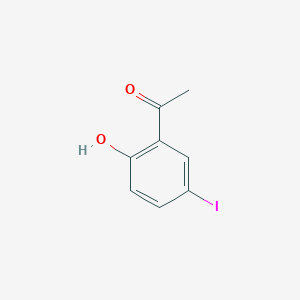
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
